molecular formula C23H24ClN5O2 B2643342 8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 578753-35-2

8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2643342
CAS No.: 578753-35-2
M. Wt: 437.93
InChI Key: LYVVIETWFMWMJP-UHFFFAOYSA-N
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Description

8-{[Benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C23H24ClN5O2. This compound is part of the purine family, which is significant in various biological processes. It is characterized by its unique structure that includes a purine core substituted with benzyl and chlorobenzyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core undergoes alkylation with benzyl chloride and 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Amination: The intermediate product is then reacted with methylamine to introduce the benzyl(methyl)amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups attached to the purine ring.

    Reduction: Reduction reactions can target the benzyl groups, potentially converting them to their corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring purines makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials or as a precursor for other high-value chemicals. Its stability and reactivity make it suitable for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit enzymes by mimicking the natural substrates, thereby blocking the active site. Additionally, it can bind to receptors, altering signal transduction pathways and modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

What sets 8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-26(13-16-9-5-4-6-10-16)15-19-25-21-20(22(30)28(3)23(31)27(21)2)29(19)14-17-11-7-8-12-18(17)24/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVVIETWFMWMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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